Cemadotin

Description

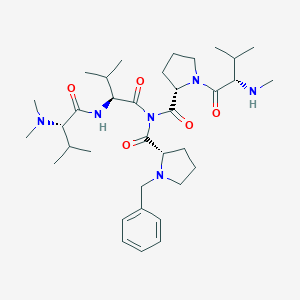

a synthetic derivative of dolostatin 15; interacts with microtubules & inhibits mitosis; structure in first source

Properties

CAS No. |

159776-69-9 |

|---|---|

Molecular Formula |

C35H56N6O5 |

Molecular Weight |

640.9 g/mol |

IUPAC Name |

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

XSAKVDNHFRWJKS-IIZANFQQSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C |

Canonical SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C |

sequence |

VVVPP |

Synonyms |

cemadotin LU 103793 LU-103793 LU103793 N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide NSC 669356D NSC D-669356 NSC D669356 NSC-669356D NSC-D669356 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Cemadotin in Tubulin Polymerization Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cemadotin, a synthetic analog of the marine natural product dolastatin 15, is a potent antimitotic agent that functions by inhibiting tubulin polymerization. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with tubulin and the subsequent cellular consequences. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic instability of microtubules is fundamental to the formation and function of the mitotic spindle, making tubulin a key target for anticancer drug development.[2] this compound (also known as LU103793 or NSC D-669356) is a water-soluble, synthetic pentapeptide analog of dolastatin 15 that has demonstrated significant potential as a tubulin polymerization inhibitor.[3] By disrupting microtubule dynamics, this compound induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4]

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects by directly interacting with tubulin, the building block of microtubules.

Binding to Tubulin

This compound binds to tubulin, although its binding site appears to be distinct from those of other well-characterized tubulin inhibitors like vinca alkaloids and colchicine.[3][5] Scatchard analysis of this compound binding to tubulin has indicated the presence of two classes of binding sites with different affinities.[3] The binding of this compound to tubulin alters the protein's conformation, which in turn inhibits its ability to polymerize into microtubules.[4]

Suppression of Microtubule Dynamics

The primary mechanism by which this compound inhibits cancer cell proliferation is through the potent suppression of microtubule dynamics.[3] This includes a reduction in both the rate and extent of microtubule growth and shortening.[3] this compound also increases the frequency of "rescues," where a shrinking microtubule switches back to a growing state, and increases the time microtubules spend in a "paused" state, where they are neither growing nor shortening.[3] This overall dampening of microtubule dynamics disrupts the delicate balance required for proper mitotic spindle function.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| Dissociation Constant (Kd) | 19.4 µM | Bovine Brain Tubulin | [3] |

| 136 µM | Bovine Brain Tubulin | [3] |

Cellular Consequences of Tubulin Polymerization Inhibition

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell death.

Mitotic Arrest

By interfering with the formation and function of the mitotic spindle, this compound activates the spindle assembly checkpoint (SAC), also known as the mitotic checkpoint.[2][6] This checkpoint is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the spindle microtubules before the cell proceeds to anaphase.[6] The presence of unattached kinetochores, a consequence of this compound's activity, leads to the activation of a signaling cascade involving key checkpoint proteins such as Mad1, Mad2, and BubR1.[7] This signaling pathway ultimately inhibits the anaphase-promoting complex/cyclosome (APC/C), a ubiquitin ligase essential for the degradation of proteins that hold sister chromatids together and for mitotic exit.[6] The inhibition of APC/C leads to cell cycle arrest in mitosis.

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis.[4] The apoptotic signaling cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The disruption of microtubule function is a cellular stress that can trigger the intrinsic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[2][8] A shift in the balance towards pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[9] Key initiator caspases in this pathway include caspase-9, which is activated by the apoptosome, a complex formed in the presence of cytochrome c.[9][10] The activation of initiator caspases leads to the cleavage and activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the execution of apoptosis.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of tubulin polymerization inhibitors like this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound or other test compounds

-

96-well microplate

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Prepare a tubulin stock solution (e.g., 10 mg/mL) in General Tubulin Buffer on ice.

-

Prepare a reaction mixture containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (e.g., 10% v/v).

-

Prepare serial dilutions of this compound in the reaction mixture.

-

Add the this compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well to a final concentration of 2-3 mg/mL.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.[11]

-

Alternatively, a fluorescence-based assay can be used where a fluorescent reporter that binds to polymerized tubulin is included in the reaction mixture, and the increase in fluorescence is measured over time.[5]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cancer cells and to determine its IC50 value.

Materials:

-

Cancer cell line of interest (e.g., leukemia, colon carcinoma, breast carcinoma)

-

Complete cell culture medium

-

This compound or other test compounds

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multi-well plate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

-

After the incubation period, add MTT solution to each well (e.g., 10-20 µL) and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add DMSO (e.g., 100-150 µL) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of 490-570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Binding Assay (Radiolabeled Ligand)

This assay is used to determine the binding affinity (Kd) of a compound to tubulin.

Materials:

-

Purified tubulin

-

Radiolabeled this compound (e.g., [3H]-cemadotin) or a competing radiolabeled ligand

-

Unlabeled this compound

-

Binding buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubate a constant concentration of purified tubulin with increasing concentrations of radiolabeled this compound in binding buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled this compound.

-

For competition assays, incubate tubulin with a fixed concentration of a known radiolabeled ligand that binds to a specific site (if one were known for this compound's site) and increasing concentrations of unlabeled this compound.

-

After incubation to reach equilibrium, the reaction mixtures are rapidly filtered through glass fiber filters using a filtration apparatus. The filters will trap the tubulin and any bound radioligand.

-

The filters are washed quickly with ice-cold binding buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The binding data can be analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Overview of this compound's mechanism of action.

Caption: Workflow for determining the IC50 of this compound.

Caption: this compound-induced mitotic checkpoint activation.

Caption: Intrinsic apoptosis pathway initiated by this compound.

Conclusion

This compound is a potent inhibitor of tubulin polymerization that acts by suppressing microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. Its unique binding site on tubulin distinguishes it from many other microtubule-targeting agents. While detailed quantitative data on its cytotoxicity across a broad range of cancer cell lines and specific molecular interactions within the mitotic checkpoint and apoptotic pathways are not extensively available in the public literature, the fundamental mechanisms of its action are well-established. This technical guide provides a solid foundation for researchers and drug development professionals working with this compound and other tubulin-targeting agents, offering insights into its mechanism of action and providing practical protocols for its characterization. Further research into the specific molecular interactions of this compound will undoubtedly enhance our understanding of its therapeutic potential.

References

- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE ROLE OF PROLONGED MITOTIC CHECKPOINT ACTIVATION IN THE FORMATION AND TREATMENT OF CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. A radiolabeled monoclonal antibody binding assay for cytoskeletal tubulin in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radiolabeled Ligand Binding Assay on 32D Cells [whitelabs.org]

- 6. cancer cells ic50: Topics by Science.gov [science.gov]

- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]

- 10. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cemadotin on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of cemadotin, a synthetic analogue of the marine natural product dolastatin 15, and its profound effects on microtubule dynamics. As a potent antimitotic agent, this compound has been the subject of extensive research in oncology, particularly for its ability to induce cell cycle arrest and apoptosis in cancer cells. This document consolidates key findings on its mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism of Action: Suppression of Microtubule Dynamics

This compound exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Unlike many other microtubule-targeting agents that bind to the well-characterized colchicine or vinca alkaloid sites, this compound binds to a novel site on tubulin.[1][2] This interaction does not lead to a significant depolymerization of microtubules at its lowest effective concentrations.[1][3] Instead, this compound potently suppresses the dynamic instability of microtubules, a critical process for proper mitotic spindle formation and function.[1][3]

The primary consequences of this compound's interaction with tubulin are a reduction in the rate and extent of both microtubule growth and shortening.[1][2][3] Furthermore, it increases the frequency of "rescues," where a shrinking microtubule switches back to a growing state, and elevates the proportion of time microtubules spend in a "paused" or attenuated state, where they are neither growing nor shortening detectably.[1][3] This overall dampening of microtubule dynamics disrupts the delicate balance required for the mitotic spindle to capture and segregate chromosomes, leading to a blockage of cells in the metaphase of mitosis.[1][2] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[4]

This compound is a water-soluble pentapeptide, an analogue of dolastatin 15, and has been evaluated in Phase II clinical trials for the treatment of metastatic melanoma and other solid tumors.[1][2]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data regarding this compound's interaction with tubulin and its impact on microtubule dynamics and cell viability.

| Parameter | Value | Conditions | Reference |

| Binding Affinity (Kd) | Scatchard analysis with bovine brain tubulin | [1][3] | |

| High-affinity site | 19.4 µM | [1][3] | |

| Low-affinity site | 136 µM | [1][3] | |

| Tubulin Polymerization | In vitro assay | [5] | |

| IC50 | 10 - 20 µM | Dose-dependent inhibition | [5] |

Table 1: Tubulin Binding and Polymerization Inhibition by this compound

| Parameter | Effect of this compound | Conditions | Reference |

| Microtubule Growth | Quantitative video microscopy with bovine brain tubulin | [1][3] | |

| Rate | Reduced | [1][3] | |

| Extent | Reduced | [1][3] | |

| Microtubule Shortening | [1][3] | ||

| Rate | Reduced | [1][3] | |

| Extent | Reduced | [1][3] | |

| Dynamic Instability Parameters | [1][3] | ||

| Rescue Frequency | Increased | [1][3] | |

| Time in Paused State | Increased | [1][3] |

Table 2: Impact of this compound on Microtubule Dynamic Instability Parameters

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, a variety of experimental techniques are employed. The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its investigation.

References

Unraveling the Cytostatic Power of Cemadotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cemadotin, a synthetic analog of the marine natural product dolastatin 15, has emerged as a potent cytostatic agent with significant potential in oncology research. This document provides an in-depth technical exploration of the core cytostatic properties of this compound, detailing its mechanism of action, summarizing quantitative data on its efficacy, outlining key experimental protocols for its evaluation, and visualizing its molecular interactions and synthetic pathway.

Introduction

This compound, also known by its research code LU103793 and NSC designation D-669356, is a water-soluble pentapeptide that has garnered considerable interest for its potent anti-proliferative activity.[1] It was developed as a structurally simpler and more stable analog of dolastatin 15, a natural compound isolated from the sea hare Dolabella auricularia.[1] this compound's primary mechanism of action lies in its ability to disrupt microtubule dynamics, a critical process for cell division, thereby leading to cell cycle arrest and subsequent apoptosis.[2] This targeted action against proliferating cells makes it a valuable tool for cancer research and a candidate for therapeutic development.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its cytostatic effects by potently inhibiting tubulin polymerization.[2] It selectively binds to the Vinca domain on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[2] This disruption of microtubule formation has profound consequences for rapidly dividing cells, particularly during mitosis.

The integrity of the mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during cell division. By interfering with microtubule polymerization, this compound prevents the formation of a functional mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the spindle.[3][4] The sustained activation of the SAC due to the absence of a viable spindle leads to a prolonged mitotic arrest.[5][6]

This prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[7] Key players in this process include the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, a family of proteases that execute the apoptotic program.[8][9]

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxicity against a wide range of human cancer cell lines. The following tables summarize its in vitro activity, primarily presented as GI50 (50% growth inhibition) values from the National Cancer Institute's NCI-60 screen, and IC50 (50% inhibitory concentration) values from other studies.

Table 1: GI50 Values for this compound (NSC D-669356) in the NCI-60 Human Tumor Cell Line Screen

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | < 0.01 |

| HL-60(TB) | Leukemia | < 0.01 |

| K-562 | Leukemia | < 0.01 |

| MOLT-4 | Leukemia | < 0.01 |

| RPMI-8226 | Leukemia | < 0.01 |

| SR | Leukemia | < 0.01 |

| NSCL Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 0.012 |

| EKVX | Non-Small Cell Lung | < 0.01 |

| HOP-62 | Non-Small Cell Lung | < 0.01 |

| HOP-92 | Non-Small Cell Lung | < 0.01 |

| NCI-H226 | Non-Small Cell Lung | < 0.01 |

| NCI-H23 | Non-Small Cell Lung | < 0.01 |

| NCI-H322M | Non-Small Cell Lung | < 0.01 |

| NCI-H460 | Non-Small Cell Lung | < 0.01 |

| NCI-H522 | Non-Small Cell Lung | < 0.01 |

| Colon Cancer | ||

| COLO 205 | Colon | < 0.01 |

| HCC-2998 | Colon | 0.011 |

| HCT-116 | Colon | < 0.01 |

| HCT-15 | Colon | < 0.01 |

| HT29 | Colon | < 0.01 |

| KM12 | Colon | < 0.01 |

| SW-620 | Colon | < 0.01 |

| CNS Cancer | ||

| SF-268 | CNS | < 0.01 |

| SF-295 | CNS | < 0.01 |

| SF-539 | CNS | < 0.01 |

| SNB-19 | CNS | < 0.01 |

| SNB-75 | CNS | < 0.01 |

| U251 | CNS | < 0.01 |

| Melanoma | ||

| LOX IMVI | Melanoma | < 0.01 |

| MALME-3M | Melanoma | < 0.01 |

| M14 | Melanoma | < 0.01 |

| SK-MEL-2 | Melanoma | < 0.01 |

| SK-MEL-28 | Melanoma | 0.011 |

| SK-MEL-5 | Melanoma | < 0.01 |

| UACC-257 | Melanoma | < 0.01 |

| UACC-62 | Melanoma | < 0.01 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian | < 0.01 |

| OVCAR-3 | Ovarian | < 0.01 |

| OVCAR-4 | Ovarian | < 0.01 |

| OVCAR-5 | Ovarian | < 0.01 |

| OVCAR-8 | Ovarian | < 0.01 |

| SK-OV-3 | Ovarian | 0.012 |

| Renal Cancer | ||

| 786-0 | Renal | < 0.01 |

| A498 | Renal | < 0.01 |

| ACHN | Renal | < 0.01 |

| CAKI-1 | Renal | < 0.01 |

| RXF 393 | Renal | < 0.01 |

| SN12C | Renal | < 0.01 |

| TK-10 | Renal | < 0.01 |

| UO-31 | Renal | < 0.01 |

| Prostate Cancer | ||

| PC-3 | Prostate | < 0.01 |

| DU-145 | Prostate | < 0.01 |

| Breast Cancer | ||

| MCF7 | Breast | < 0.01 |

| MDA-MB-231/ATCC | Breast | < 0.01 |

| HS 578T | Breast | < 0.01 |

| BT-549 | Breast | < 0.01 |

| T-47D | Breast | < 0.01 |

| MDA-MB-468 | Breast | < 0.01 |

Data sourced from the NCI Developmental Therapeutics Program (DTP) database.

Table 2: IC50 Values of this compound (LU103793) from Published Literature

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various | Various | 0.1 | [2] |

Clinical Trial Data

This compound has undergone Phase I and II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

Table 3: Summary of this compound Clinical Trial Findings

| Trial Phase | Administration | Dose Limiting Toxicity | Maximum Tolerated Dose (MTD) | Pharmacokinetic Parameters | Antitumor Activity |

| Phase I | 5-min IV bolus | Hypertension, Cardiac Infarction | 20 mg/m² | t½: ~10.3 h; CL: ~0.8 L/h/m²; Vd: ~9.6 L/m² | No objective responses |

| Phase I | 24-h continuous IV infusion | Hypertension | 15.0 mg/m² | t½: ~10 h; CL: ~0.6 L/h/m²; Vd: ~9 L/m² | Minor tumor regressions |

| Phase I | 5-day continuous IV infusion | Neutropenia | 12.5 mg/m² | t½: ~13.2 h; CL: ~0.52 L/h/m²; Vd: ~9.9 L/m² | No objective responses |

| Phase II | 5-min IV infusion for 5 days (Metastatic Breast Cancer) | Neutropenia, Hypertension | 2.5 mg/m²/day | - | No objective responses |

| Phase II | 5-min IV infusion for 5 days (Advanced NSCLC) | Modest toxicity | 2.5 mg/m²/day | - | No responses |

t½: half-life; CL: clearance; Vd: volume of distribution

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytostatic properties of this compound.

5.1. Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules from purified tubulin.

-

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

This compound stock solution (in DMSO or appropriate solvent)

-

96-well microplate

-

Temperature-controlled spectrophotometer or fluorometer

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add varying concentrations of this compound or vehicle control to the tubulin solution.

-

Incubate the mixture on ice for 15 minutes to allow for compound binding.

-

Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.

-

Immediately begin monitoring the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter) at 37°C for 60-90 minutes.

-

The rate and extent of tubulin polymerization are determined by the increase in optical density or fluorescence over time.

-

Calculate the IC50 value, the concentration of this compound that inhibits tubulin polymerization by 50%.

-

5.2. Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the growth inhibitory effects of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

After the incubation period, fix the cells by gently adding cold 10% TCA and incubating for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the fixed cells with 0.4% SRB solution for 10 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI50 value, the concentration of this compound that inhibits cell growth by 50% compared to untreated controls.

-

5.3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

5.4. Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for a time course determined by previous experiments (e.g., 24, 48 hours).

-

Harvest the cells (including supernatant) and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Synthetic Workflow

This compound is a synthetic peptide, and its synthesis generally follows standard solid-phase or solution-phase peptide synthesis methodologies. The following diagram illustrates a representative workflow for the synthesis of a dolastatin 15 analog like this compound.

Conclusion

This compound is a potent cytostatic agent that effectively inhibits cell proliferation by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. Its high potency against a broad range of cancer cell lines, as demonstrated by in vitro studies, underscores its significance as a tool for cancer research. While clinical trials have shown dose-limiting toxicities, the detailed understanding of its mechanism of action and the availability of robust experimental protocols for its evaluation provide a solid foundation for further research and the development of novel, more targeted anti-cancer strategies. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of oncology through the exploration of promising compounds like this compound.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. researchgate.net [researchgate.net]

- 3. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 4. The spindle assembly checkpoint: More than just keeping track of the spindle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mapping Mitotic Death: Functional Integration of Mitochondria, Spindle Assembly Checkpoint and Apoptosis [frontiersin.org]

- 6. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. Mechanisms of action of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of Cemadotin in Cytoskeletal Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cemadotin, a synthetic analog of the marine natural product dolastatin 15, is a potent microtubule-targeting agent with significant applications in cytoskeletal research and oncology. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] These characteristics make it an invaluable tool for investigating the intricate roles of the cytoskeleton in cellular processes and for the development of novel anticancer therapeutics. These application notes provide detailed protocols for utilizing this compound to study its effects on microtubule organization, cell viability, and the induction of apoptosis.

Introduction

The cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, facilitating intracellular transport, and enabling cell division. Microtubules, key components of the cytoskeleton, are highly dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly and disassembly are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a well-established strategy in cancer therapy.

This compound emerges as a powerful research tool in this context. It is a water-soluble, synthetic peptide that acts as a tubulin polymerization inhibitor.[1] Its mechanism of action involves binding to β-tubulin, which prevents the formation of microtubules and leads to the disruption of the mitotic spindle.[1] This ultimately triggers the intrinsic apoptotic pathway, making this compound a subject of interest for both fundamental cytoskeletal research and preclinical drug development.

Mechanism of Action

This compound exerts its biological effects by directly interacting with the tubulin protein. It binds to the Vinca domain on β-tubulin, a site distinct from the colchicine and taxane binding sites.[1] This binding event has several key consequences for microtubule dynamics:

-

Inhibition of Polymerization: this compound prevents the incorporation of tubulin dimers into growing microtubules.[1]

-

Suppression of Microtubule Dynamics: It reduces the rate and extent of both microtubule growth and shortening and increases the frequency of "rescue" events, where a shrinking microtubule switches back to a growing state.[1] This overall dampening of microtubule dynamics is critical for its anti-mitotic activity.[1]

The disruption of microtubule function during mitosis activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. Unable to resolve this mitotic arrest, the cell ultimately undergoes programmed cell death, or apoptosis.

Signaling Pathway for this compound-Induced Apoptosis

The prolonged mitotic arrest induced by this compound triggers a cascade of signaling events that culminate in apoptosis. While the precise pathway for this compound is still under investigation, the general mechanism for tubulin inhibitors involves the activation of the intrinsic apoptotic pathway.

References

Application Notes and Protocols for Inducing Mitotic Arrest Using Cemadotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cemadotin, a synthetic analog of dolastatin 15, is a potent anti-mitotic agent that induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. These application notes provide a detailed protocol for utilizing this compound to induce mitotic arrest in cancer cell lines for research and drug development purposes. The document outlines the mechanism of action, experimental protocols for cytotoxicity assessment, cell cycle analysis, and immunofluorescence staining, along with data presentation and visualization of the relevant signaling pathways.

Introduction

This compound is a powerful inhibitor of tubulin polymerization. By binding to the Vinca domain on β-tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation. Prolonged activation of the SAC leads to a sustained mitotic arrest, ultimately triggering the intrinsic apoptotic pathway and programmed cell death. This selective action against rapidly dividing cells makes this compound a subject of interest in oncology research.

Data Presentation

| Cell Line | Cancer Type | Expected IC50 Range (nM) | Notes |

| MCF-7 | Breast Adenocarcinoma | 1 - 100 | Potency can be influenced by the expression of tubulin isoforms and drug efflux pumps. |

| HeLa | Cervical Adenocarcinoma | 1 - 100 | High proliferative rate may increase sensitivity to anti-mitotic agents. |

| A549 | Lung Carcinoma | 1 - 100 | Response may vary depending on the status of cell cycle checkpoint proteins. |

| Jurkat | T-cell Leukemia | 1 - 100 | Suspension cells may exhibit different kinetics of drug uptake and response. |

Note: The IC50 values are highly dependent on the specific experimental conditions, including cell density, incubation time, and the assay method used. It is crucial to perform a dose-response experiment to determine the optimal concentration for each cell line.

Experimental Protocols

Protocol for Determining this compound Cytotoxicity (IC50) using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549, Jurkat)

-

Complete cell culture medium

-

This compound (stock solution in DMSO or water)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Drug Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 0.1 nM to 1 µM.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator. The incubation time should be optimized for each cell line.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol for Inducing Mitotic Arrest with this compound

This protocol describes how to treat cells with this compound to induce a significant population of cells arrested in mitosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates or culture flasks

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate or culture flask at a density that will allow for logarithmic growth during the experiment.

-

Treatment: Once the cells reach 50-60% confluency, treat them with this compound at a concentration of 2-5 times the predetermined IC50 value. This higher concentration ensures a robust mitotic arrest.

-

Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO2 humidified incubator. The optimal incubation time may vary between cell lines and should be determined empirically.

-

Harvesting: After incubation, cells can be harvested for downstream analysis such as cell cycle analysis or immunofluorescence staining. For adherent cells, collect both the detached (mitotic) and attached cells.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of this compound-treated cells to quantify the percentage of cells in the G2/M phase.

Materials:

-

This compound-treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol for Immunofluorescence Staining of Microtubules and Chromatin

This protocol allows for the visualization of the effects of this compound on the microtubule network and chromosome condensation.

Materials:

-

Cells grown on coverslips

-

This compound

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Treat the cells with this compound as described in Protocol 2.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary antibody against α-tubulin (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash three times with PBS and stain the nuclei with DAPI solution for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Cells arrested in mitosis will exhibit condensed chromatin (DAPI staining) and disrupted or absent mitotic spindles (α-tubulin staining).

Mandatory Visualization

Caption: Mechanism of this compound-induced mitotic arrest and apoptosis.

Caption: Experimental workflow for studying this compound's effects.

Application Notes and Protocols: Utilizing Cemadotin to Probe Microtubule-Associated Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cemadotin, a synthetic analog of dolastatin 15, is a potent anti-mitotic agent that functions by suppressing microtubule dynamics.[1] Its primary interaction is with tubulin, the fundamental component of microtubules. While its effects on tubulin polymerization are well-documented, its potential as a tool to investigate the intricate interactions between microtubules and microtubule-associated proteins (MAPs) is an emerging area of interest. This document provides detailed application notes and protocols for utilizing this compound to study these critical cellular interactions.

This compound binds to a novel site on tubulin, distinct from other microtubule-targeting agents like vinblastine, and induces a state of suppressed dynamic instability.[1] This unique mechanism of action can be leveraged to "lock" microtubules in a specific state, thereby facilitating the study of MAPs that preferentially bind to or are displaced from stabilized or dynamically altered microtubules.

Principle of the Approach

The central hypothesis is that by modulating microtubule dynamics with this compound, one can observe corresponding changes in the binding affinity, localization, and function of various MAPs. This allows for the characterization of MAPs that are sensitive to the dynamic state of the microtubule cytoskeleton. For instance, some MAPs may exhibit enhanced binding to the this compound-stabilized microtubule lattice, while others that associate with dynamic microtubule ends may be displaced.

Potential Applications

-

Screening for MAPs with altered microtubule affinity: Identifying MAPs whose interaction with microtubules is either enhanced or diminished in the presence of this compound.

-

Characterizing the binding sites of novel MAPs: Determining if a MAP competes with or is allosterically affected by this compound binding to tubulin.

-

Investigating the role of microtubule dynamics in MAP-mediated signaling: Elucidating how this compound-induced suppression of dynamics affects downstream signaling pathways regulated by MAPs.

-

Validating potential drug targets: Assessing whether disrupting a specific MAP-microtubule interaction with a small molecule phenocopies the effects of this compound.

Quantitative Data

The following table summarizes the known quantitative data for the interaction of this compound with tubulin. This information is crucial for designing experiments with appropriate compound concentrations.

| Parameter | Value | Species | Method | Reference |

| Binding Affinity (Kd) | ||||

| High-affinity site | 19.4 µM | Bovine Brain | Scatchard Analysis | [1] |

| Low-affinity site | 136 µM | Bovine Brain | Scatchard Analysis | [1] |

| Effect on Microtubule Dynamics | ||||

| Growing Rate | Reduced | Bovine Brain | Video Microscopy | [1] |

| Shortening Rate | Reduced | Bovine Brain | Video Microscopy | [1] |

| Rescue Frequency | Increased | Bovine Brain | Video Microscopy | [1] |

| Time in Paused State | Increased | Bovine Brain | Video Microscopy | [1] |

Experimental Protocols

The following are detailed protocols adapted from standard molecular biology techniques for the study of MAP-microtubule interactions using this compound.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect this compound-Modulated MAP-Tubulin Interactions

This protocol is designed to determine if a specific MAP (the "prey") interacts with tubulin (the "bait") in a manner that is dependent on this compound treatment.

Materials:

-

Cell line expressing the MAP of interest

-

This compound (stock solution in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the MAP of interest (for immunoprecipitation)

-

Antibody against α-tubulin (for western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and western blotting apparatus

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 4, 12, 24 hours). A time course and dose-response experiment is recommended.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate.

-

Incubate a defined amount of total protein (e.g., 500 µg - 1 mg) with the anti-MAP antibody for 2-4 hours at 4°C with gentle rotation.

-

Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours or overnight at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by adding elution buffer or directly resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform western blotting using antibodies against the MAP of interest (to confirm successful IP) and α-tubulin (to detect co-immunoprecipitated tubulin).

-

Analyze the band intensities to determine if this compound treatment altered the amount of tubulin co-precipitated with the MAP.

-

Protocol 2: In Vitro Pull-Down Assay to Assess Direct MAP-Microtubule Binding

This protocol allows for the direct assessment of a purified MAP's binding to microtubules in the presence or absence of this compound, eliminating confounding cellular factors.

Materials:

-

Purified tubulin

-

Purified recombinant MAP (e.g., with a GST or His-tag)

-

GTP

-

Taxol (as a positive control for microtubule stabilization)

-

This compound

-

Microtubule assembly buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

-

Glutathione or Ni-NTA resin (depending on the MAP tag)

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Coomassie stain or western blotting reagents

Procedure:

-

Microtubule Polymerization:

-

Polymerize purified tubulin in assembly buffer with GTP at 37°C for 30 minutes.

-

Stabilize the microtubules by adding Taxol (positive control) or this compound to different aliquots. Include a vehicle control.

-

-

Binding Reaction:

-

Incubate the stabilized microtubules with the purified tagged MAP for 30-60 minutes at room temperature.

-

-

Pull-Down:

-

Add the appropriate affinity resin (e.g., glutathione beads for GST-tagged MAPs) to the binding reaction and incubate for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the resin by centrifugation and wash 3-5 times with wash buffer to remove unbound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the resin.

-

Analyze the eluates by SDS-PAGE and Coomassie staining or western blotting for the MAP and tubulin.

-

Compare the amount of tubulin pulled down in the presence of this compound versus the control conditions.

-

Protocol 3: Fluorescence Microscopy to Visualize this compound's Effect on MAP Localization

This protocol is for visualizing the subcellular localization of a MAP in relation to the microtubule network following this compound treatment.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-MAP and anti-α-tubulin

-

Fluorescently-labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture, Treatment, and Fixation:

-

Seed cells on sterile coverslips in a petri dish.

-

Treat with this compound or vehicle as described in the Co-IP protocol.

-

Fix the cells with the chosen fixative.

-

-

Immunostaining:

-

Permeabilize the cells if using a paraformaldehyde-based fixative.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope, capturing images of the MAP, microtubules, and nuclei.

-

Analyze the images for changes in the co-localization of the MAP with the microtubule network in this compound-treated cells compared to controls.

-

Visualizations

Caption: Experimental workflow for studying this compound's effect on MAP-microtubule interactions.

Caption: Proposed signaling pathway modulation by this compound through altered MAP-microtubule interactions.

References

Application Note: High-Content Screening for Anti-Mitotic Agents Using Cemadotin

Audience: Researchers, scientists, and drug development professionals.

Introduction Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, primarily by disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][2] High-content screening (HCS) has emerged as a powerful platform in drug discovery, enabling the multiparametric analysis of cellular events in a high-throughput manner.[3][4][5] This technology integrates automated microscopy with sophisticated image analysis to quantify phenotypic changes within cell populations.[6] This application note describes a protocol for using HCS to identify and characterize anti-mitotic agents, using Cemadotin as a reference compound. This compound is a synthetic analog of dolastatin 15 that inhibits cell proliferation by disrupting microtubule dynamics.[7][8]

Principle of the Assay This HCS assay quantifies the effects of compounds on cell cycle progression and microtubule integrity. Cells are cultured in microplates, treated with test compounds, and subsequently stained with fluorescent dyes to visualize key cellular components, such as DNA (nuclei), α-tubulin (microtubule network), and a marker for mitosis, phosphorylated Histone H3 (pHH3).[9] Automated imaging captures multi-channel images of the cells, and image analysis algorithms are used to extract quantitative data on various phenotypic features.

Anti-mitotic agents like this compound are expected to induce an increase in the mitotic index (the fraction of cells in mitosis) and cause significant alterations in the microtubule network, such as depolymerization.[7][10] By measuring these parameters in a dose-dependent manner, the potency and mechanism of action of novel compounds can be elucidated.

Mechanism of Action: this compound

This compound is a potent anti-mitotic agent that functions by inhibiting tubulin polymerization.[7] It binds to tubulin, preventing the assembly of α-β tubulin heterodimers into microtubules.[8] This suppression of microtubule dynamics disrupts the formation and function of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division.[2][8] The spindle assembly checkpoint is activated, leading to a prolonged arrest of cells in the M-phase (mitosis).[11] This sustained mitotic arrest ultimately triggers the apoptotic cell death cascade.[11][12] Notably, this compound binds to a novel site on tubulin and does not compete with vinblastine.[8]

Caption: this compound's mechanism of action.

Experimental Protocols

High-Content Screening Workflow

The overall workflow for the high-content screen involves several sequential steps, from cell preparation to data analysis and hit identification. This process is designed for high-throughput execution using automated liquid handling and imaging systems.

Caption: High-content screening experimental workflow.

Protocol 1: Cell Culture and Compound Treatment

-

Cell Line: HeLa or A549 cells are suitable for this assay.

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in a complete medium to the desired concentration.

-

Seed 5,000-10,000 cells per well in a 96-well, black-walled, clear-bottom imaging plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of this compound and test compounds in the appropriate cell culture medium to achieve final desired concentrations. Include a DMSO-only vehicle control.

-

-

Compound Treatment:

-

Carefully remove the medium from the cell plates.

-

Add the compound dilutions to the respective wells.

-

Incubate the plates for a period equivalent to one cell cycle (e.g., 20-24 hours) at 37°C, 5% CO₂.

-

Protocol 2: Immunofluorescence Staining

-

Fixation:

-

Aspirate the medium and gently wash wells once with 1X Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

-

Permeabilization:

-

Aspirate the fixative and wash wells three times with DPBS.

-

Add 0.2% Triton X-100 in DPBS to each well and incubate for 10 minutes.

-

-

Blocking:

-

Aspirate the permeabilization buffer and wash three times with DPBS.

-

Add a blocking buffer (e.g., 5% Bovine Serum Albumin in DPBS) and incubate for 1 hour at room temperature.

-

-

Primary Antibody Staining:

-

Dilute primary antibodies (e.g., rabbit anti-phospho-Histone H3 and mouse anti-α-tubulin) in the blocking buffer.

-

Aspirate the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C.

-

-

Secondary Antibody and Counterstaining:

-

Aspirate the primary antibody solution and wash wells three times with DPBS.

-

Dilute fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse and Alexa Fluor 568 anti-rabbit) and a nuclear counterstain (e.g., Hoechst 33342) in the blocking buffer.

-

Add the solution to the wells and incubate for 1-2 hours at room temperature, protected from light.

-

-

Final Washes:

-

Aspirate the secondary antibody solution and wash three times with DPBS.

-

Leave the final wash of DPBS in the wells for imaging.

-

Protocol 3: High-Content Imaging and Analysis

-

Image Acquisition:

-

Use a high-content automated imaging system (e.g., ImageXpress or IN Cell Analyzer).

-

Acquire images for each well using appropriate channels for the selected fluorophores (e.g., DAPI for Hoechst, FITC for Alexa Fluor 488, and TRITC for Alexa Fluor 568).

-

Capture at least four sites per well using a 10x or 20x objective to ensure a sufficient number of cells for robust statistical analysis.

-

-

Image Analysis Workflow:

-

Use a high-content analysis software package (e.g., MetaXpress or CellProfiler).[6]

-

Step 1: Segmentation: Identify nuclei using the Hoechst channel. Define the cell body based on the α-tubulin channel.

-

Step 2: Feature Extraction: Quantify various cellular parameters.

-

Nuclei: Intensity, size, and texture.

-

Mitotic Cells: Identify cells with high-intensity staining for phospho-Histone H3.

-

Microtubules: Measure the texture and intensity of the α-tubulin staining to assess polymerization or depolymerization.[13]

-

-

Step 3: Data Output: Calculate the percentage of mitotic cells (Mitotic Index) and the average microtubule texture score for each well.

-

Data Presentation and Analysis

Quantitative data from the image analysis should be summarized to evaluate the dose-response effect of the compounds. The primary readouts are the Mitotic Index and a measure of microtubule integrity.

Illustrative Dose-Response Data for this compound

The following table presents hypothetical data illustrating the expected effect of this compound in this HCS assay.

| This compound Conc. (nM) | Mitotic Index (%) | Microtubule Integrity Score* | Cell Count |

| 0 (Vehicle) | 4.5 ± 0.8 | 0.95 ± 0.05 | 8500 ± 450 |

| 1 | 12.3 ± 1.5 | 0.82 ± 0.07 | 8350 ± 510 |

| 3 | 35.8 ± 3.1 | 0.55 ± 0.09 | 8100 ± 480 |

| 10 | 68.2 ± 4.5 | 0.21 ± 0.04 | 7200 ± 620 |

| 30 | 75.1 ± 5.2 | 0.15 ± 0.03 | 5800 ± 700 |

| 100 | 72.5 ± 6.1 | 0.13 ± 0.03 | 4100 ± 650 |

*Microtubule Integrity Score is a texture measurement where 1.0 represents a fully intact filamentous network and 0.0 represents complete depolymerization. Data are represented as mean ± standard deviation.

From this data, an IC₅₀ or EC₅₀ value can be calculated by fitting the dose-response curve to a four-parameter logistic model. The decrease in cell count at higher concentrations is indicative of cytotoxicity.

Data Analysis and Hit Selection Logic

The analysis of HCS data involves multiple steps to filter, normalize, and ultimately identify active compounds or "hits."

Caption: Workflow for HCS data analysis and hit selection.

Conclusion The described high-content screening protocol provides a robust and scalable method for the discovery and characterization of novel anti-mitotic agents. By simultaneously measuring multiple phenotypic parameters—such as mitotic index, microtubule morphology, and cell number—this assay offers deep insights into the compound's mechanism of action. Using this compound as a reference compound allows for the validation of the assay and provides a benchmark for assessing the potency of new chemical entities. This approach significantly enhances the efficiency of early-stage drug discovery campaigns targeting the cell cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]

- 3. High content screening as a screening tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Image-based high-content screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alitheagenomics.com [alitheagenomics.com]

- 6. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]

- 7. arizona-mall.com [arizona-mall.com]

- 8. Suppression of microtubule dynamics by binding of this compound to tubulin: possible mechanism for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of high-content screening for the discovery and characterization of compounds that modulate mitotic index and cell cycle progression by differing mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Research Applications of Cemadotin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cemadotin, also known as LU103793, is a synthetic analog of the marine-derived natural product Dolastatin 15. As a potent antimitotic agent, this compound has been a subject of significant interest in pharmacological research, particularly in the field of oncology. Its mechanism of action revolves around the disruption of microtubule dynamics, a critical process for cell division. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, aimed at facilitating its study and application in drug discovery and development.

Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting tubulin polymerization. It binds to the Vinca domain on β-tubulin, thereby preventing the assembly of microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Value | Notes |

| Tubulin Binding Affinity (Ki) | ≈ 1 µM | Represents the dissociation constant for this compound binding to tubulin. |

| IC50 (Leukemia Cell Lines) | Data not available in searched literature | - |

| IC50 (Colon Carcinoma Cell Lines) | Data not available in searched literature | - |

| IC50 (Breast Carcinoma Cell Lines) | Data not available in searched literature | - |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)

| Parameter | Value | Administration Schedule |

| Maximum Tolerated Dose (MTD) | 12.5 mg/m² | 5-day continuous intravenous infusion[1] |

| Recommended Phase II Dose | 15.0 mg/m² | 24-hour continuous intravenous infusion[2] |

| Dose-Limiting Toxicity | Reversible neutropenia, Hypertension[1][2] | - |

| Terminal Half-life (t½) | ~10 hours | 24-hour continuous intravenous infusion[2] |

| Volume of Distribution (Vd) | ~9 L/m² | 24-hour continuous intravenous infusion[2] |

| Total Clearance (CL) | ~0.6 L/hour/m² | 24-hour continuous intravenous infusion[2] |

| Steady-State Concentration (Css) at MTD | 282 ± 7 nM | 5-day continuous intravenous infusion at 12.5 mg/m²[1] |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest (e.g., leukemia, colon, or breast carcinoma)

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization buffer to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cells in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the antitumor activity of this compound in a subcutaneous human tumor xenograft model in immunodeficient mice.

Materials:

-

Human cancer cell line known to be sensitive to microtubule inhibitors

-

Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old

-

Matrigel (optional, to enhance tumor take rate)

-

This compound formulation for in vivo administration (e.g., in a sterile, biocompatible vehicle)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Subcutaneously inject approximately 5-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

-

-

Drug Administration:

-

Administer this compound to the treatment group according to a predetermined dose and schedule (e.g., intravenous or intraperitoneal injection).

-

Administer the vehicle solution to the control group using the same schedule and route.

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the animals for any signs of distress or adverse effects.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Putative apoptosis signaling pathway.

Caption: In vivo xenograft study workflow.

References

Troubleshooting & Optimization

Technical Support Center: Cemadotin Handling and Storage

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Cemadotin to maintain its potency and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound powder?

For long-term storage of lyophilized this compound, it is recommended to keep it in a freezer at approximately -80°C (-112°F) to maintain its structural stability for months to years.[1] For short-term storage, over several days to weeks, refrigeration at temperatures below 4°C (39°F) is suitable.[1] It is crucial to protect the compound from light, heat, and moisture at all times.[1] Always keep this compound in its original packaging until it is ready to be used.[1]

Q2: How should I handle this compound upon receipt?

Upon receiving a shipment of this compound, immediately verify the integrity of the packaging. Any evidence of breakage, compromised storage, or tampering should be reported to the supplier without delay.[2] The product should be quarantined under the correct storage conditions until further instructions are provided.[2] Personnel handling the package should wear appropriate personal protective equipment (PPE), including a protective gown and two pairs of gloves, as packaging may have some level of contamination.[3]

Q3: What is the proper procedure for preparing a this compound stock solution?

To prepare a stock solution, allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the powder using a sterile, appropriate solvent, such as sterile bacteriostatic water or a buffer recommended for similar peptide compounds.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q4: How should I store this compound solutions?